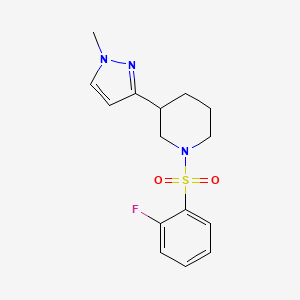
1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18FN3O2S and its molecular weight is 323.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((2-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16FN3O2S
- Molecular Weight : 333.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Features
The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety, alongside a methyl-pyrazole unit. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FN3O2S |
| Molecular Weight | 333.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit notable antimicrobial properties. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
Anticancer Properties
The compound's structural analogs have shown promise in anticancer activity, particularly in targeting specific pathways involved in tumor growth. Pyrazole derivatives have been reported to inhibit the BRAF(V600E) mutation, which is prevalent in several cancers . This suggests that This compound may possess similar anticancer potential.
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonyl group may interact with active sites of enzymes involved in cellular signaling pathways.
- Receptor Modulation : The presence of the pyrazole ring suggests potential interaction with various receptors, including those involved in inflammation and cancer progression.
Study 1: Antimicrobial Evaluation
A study conducted on pyrazole derivatives found that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an MIC of 0.5 μg/mL, showcasing the potential of this class of compounds in treating bacterial infections .
Study 2: Cancer Cell Line Testing
In vitro studies using cancer cell lines (e.g., A549 for lung cancer) revealed that selected pyrazole derivatives induced apoptosis and inhibited cell proliferation significantly. The IC50 values were reported at concentrations as low as 10 µM, indicating effective cytotoxicity against cancer cells .
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJRBUTBIQFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














